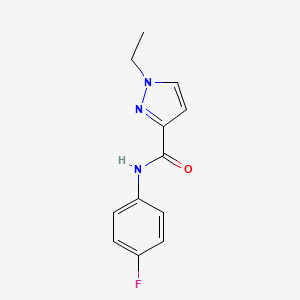
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is also known as A-836,339 and is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in the immune system, and their activation can have anti-inflammatory and immunomodulatory effects.
作用機序
A-836,339 is a selective CB2 receptor agonist, which means that it binds specifically to CB2 receptors and activates them. The activation of CB2 receptors by A-836,339 leads to the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the induction of apoptosis in activated immune cells. These effects are mediated by the activation of various intracellular signaling pathways, including the cAMP/PKA and PI3K/Akt pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of A-836,339 are primarily related to its activity on CB2 receptors. The compound's anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6, and the suppression of immune cell activation and migration. The immunomodulatory effects of A-836,339 are also mediated by the induction of apoptosis in activated immune cells, including T cells and macrophages. These effects have been observed in various preclinical models of inflammatory diseases, including arthritis, colitis, and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of using A-836,339 in lab experiments is its high selectivity for CB2 receptors, which allows for the specific targeting of these receptors without affecting other cannabinoid receptors. This selectivity also reduces the risk of potential side effects associated with the activation of other cannabinoid receptors. However, one of the limitations of using A-836,339 is its relatively low potency compared to other CB2 receptor agonists, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has significant potential for future therapeutic applications in various inflammatory diseases. Some of the future directions for research on this compound include the optimization of its pharmacological properties, such as its potency and bioavailability, the development of more efficient synthesis methods, and the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the compound's mechanism of action and its potential effects on other biological systems beyond the immune system.
合成法
The synthesis of 1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification by column chromatography. The yield of the synthesis is reported to be around 70%.
科学的研究の応用
1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound's primary target is CB2 receptors, which are primarily expressed in the immune system and have been implicated in various pathological conditions, including inflammation, pain, and neurodegeneration. The activation of CB2 receptors by A-836,339 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory diseases, including arthritis, colitis, and multiple sclerosis.
特性
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPGGQRFCNWXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5466886.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5466896.png)
![(5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-furyl)methanol](/img/structure/B5466904.png)
![N-(2-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5466909.png)

![3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5466922.png)


![3-(5-bromo-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466940.png)
![3-ethyl-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5466945.png)
![4-[6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinyl]morpholine](/img/structure/B5466957.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5466991.png)
![(2S*,4S*,5R*)-2-ethyl-5-(4-fluorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466994.png)
